Enhanced Lipophilicity (XLogP3-AA) Versus Unsubstituted Benzamide Analog (CAS 313404-27-2)
The target compound's computed XLogP3-AA is 4.1, which is 0.8 log units higher than that of the unsubstituted N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CID 123456, XLogP3-AA = 3.3) [1]. This difference, driven by the 4-bromo-2-fluoro substitution, translates to a ~6.3-fold increase in predicted octanol-water partition coefficient, potentially enhancing passive membrane permeability in cell-based assays while retaining an identical hydrogen bond acceptor count (7) and topological polar surface area (125 Ų).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2, CID 123456): XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP3-AA = +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
For procurement decisions, the 0.8 log unit difference in lipophilicity directly influences cell permeability and non-specific binding potential, meaning the target compound cannot be substituted with the unsubstituted analog in permeability-sensitive assays without altering outcomes.
- [1] PubChem Compound CID 3284373 (target) and CID 123456 (unsubstituted analog). Computed XLogP3-AA values: 4.1 and 3.3, respectively. National Center for Biotechnology Information (2025). View Source
